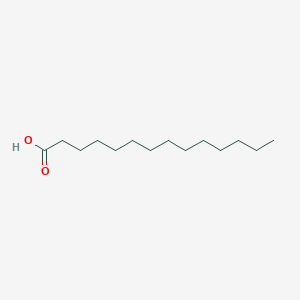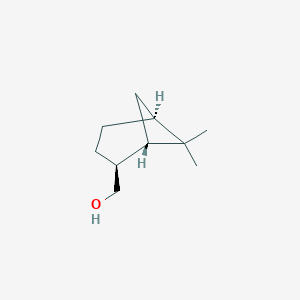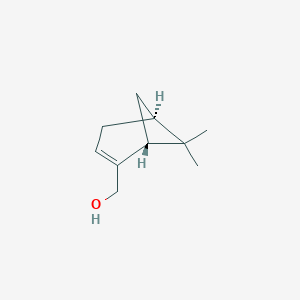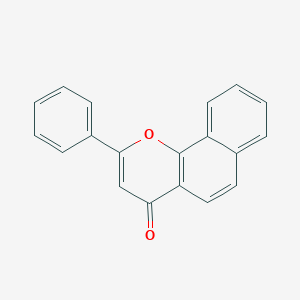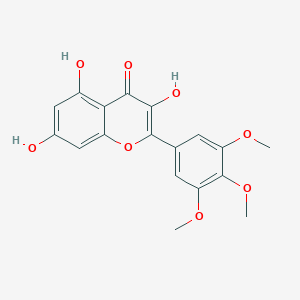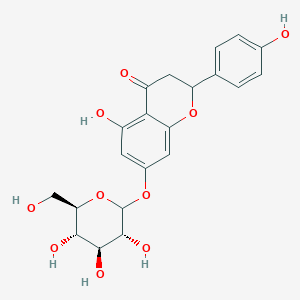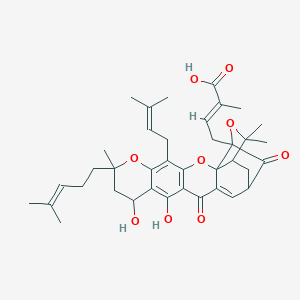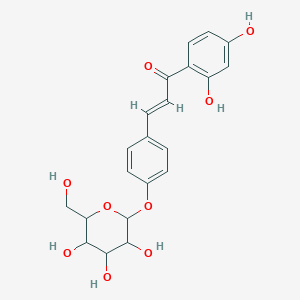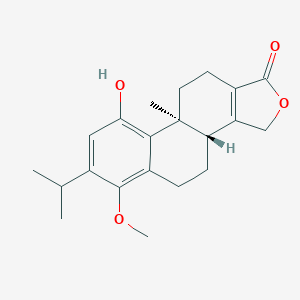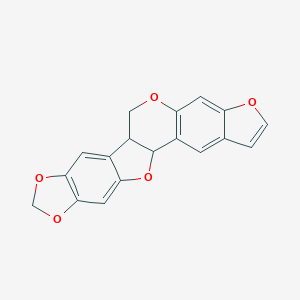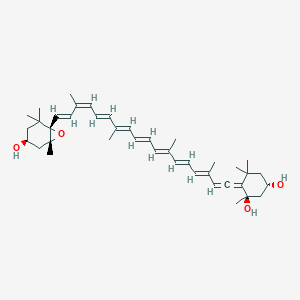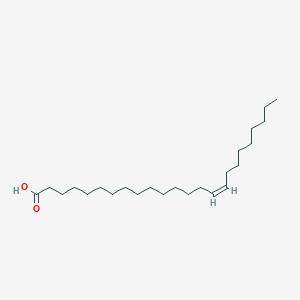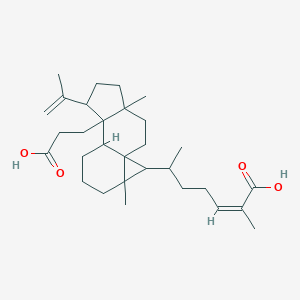![molecular formula C18H26O11 B191998 Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate CAS No. 30164-95-5](/img/structure/B191998.png)
Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleoside dimethyl ester belongs to the class of organic compounds known as terpene glycosides. These are prenol lipids containing a carbohydrate moiety glycosidically bound to a terpene backbone. Oleoside dimethyl ester is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, oleoside dimethyl ester is primarily located in the cytoplasm. Outside of the human body, oleoside dimethyl ester can be found in fats and oils, herbs and spices, olive, and pomes. This makes oleoside dimethyl ester a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of 2H-Pyran-2-ones : A study by Kočevar et al. (1992) demonstrated the synthesis of 2H-pyran-2-ones, which are chemically related to the compound , using a one-pot synthesis from various reactants including dimethyl 1,3-acetonedicarboxylate and diethoxymethyl acetate (Kočevar et al., 1992).
Compound Derivatives in Fraxinus Excelsior : Research by Bai et al. (2010) identified compounds structurally related to the chemical in Fraxinus excelsior. These compounds showed activity in inhibiting adipocyte differentiation and activating PPARalpha, a receptor involved in lipid metabolism (Bai et al., 2010).
Applications in Organic Chemistry
Transformation into Thiazole Carboxylates : Žugelj et al. (2009) discussed the transformation of a similar compound into thiazole-5-carboxylates, highlighting its versatility in organic synthesis (Žugelj et al., 2009).
Application in Multicomponent Synthesis : Kiyani and Ghorbani (2014) explored the use of a similar compound in a green, multicomponent synthesis process, emphasizing its application in eco-friendly and efficient chemical synthesis (Kiyani & Ghorbani, 2014).
Biological Activity
Antidiabetic Activity : Bai et al. (2010) also noted the potential relevance of compounds structurally related to the chemical in pathways for antidiabetic activity, based on their biological activity profiles (Bai et al., 2010).
Potential in Antihypertensive Management : Maneesh and Chakraborty (2018) isolated O-heterocyclic analogues, structurally related to the chemical, from Sargassum wightii. These compounds showed significant antihypertensive activities, indicating their potential as therapeutic leads in antihypertensive management (Maneesh & Chakraborty, 2018).
Propriétés
Numéro CAS |
30164-95-5 |
|---|---|
Nom du produit |
Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
Formule moléculaire |
C18H26O11 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7,9,11,13-15,17-19,21-23H,5-6H2,1-3H3/b8-4- |
Clé InChI |
KYVUMEGNMQDSHO-YWEYNIOJSA-N |
SMILES isomérique |
C/C=C\1/C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC |
SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC |
SMILES canonique |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




